![molecular formula C13H17N3O3 B1518771 6-(3-hydroxypropyl)-2-méthylpyrazolo[1,5-a]pyrimidine-7-carboxylate d'éthyle CAS No. 1087792-41-3](/img/structure/B1518771.png)
6-(3-hydroxypropyl)-2-méthylpyrazolo[1,5-a]pyrimidine-7-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents neuroprotecteurs et antineuro-inflammatoires
La pyrimidine et ses dérivés se sont révélés posséder une activité antivirale, anticancéreuse, antioxydante et antimicrobienne . Une série de nouveaux composés à base de triazole-pyrimidine ont été conçus, synthétisés et caractérisés . Ces composés ont montré des propriétés neuroprotectrices et anti-inflammatoires prometteuses . Ils ont présenté des propriétés antineuro-inflammatoires significatives par inhibition de la production d'oxyde nitrique (NO) et de facteur de nécrose tumorale α (TNF-α) dans les cellules microgliales humaines stimulées par le LPS . Ils ont également montré une activité neuroprotectrice prometteuse en réduisant l'expression de la chaperonne du réticulum endoplasmique (RE), BIP, et du marqueur d'apoptose, la caspase-3 clivée, dans les cellules neuronales humaines .
Conception de nouveaux composés
Une stratégie de fusion de pharmacophores a été utilisée pour concevoir de nouveaux composés en combinant le fragment phényl-pyrimidine carboxylate potentiellement anti-neuro-inflammatoire/neuroprotecteur avec des triazoles différemment substitués via un lieur pipérazine .
Synthèse du 4-(4-phényl substitué)-6-méthyl-2-(pipérazin-1-yl)pyrimidine-5-carboxylate d'éthyle
Dans un ballon rond, la pipérazine a été ajoutée à une solution de 6(a-b) et de carbonate de potassium (K2CO3) dans du CHCl3 à température ambiante .
Synthèse des dérivés d'imidazo[1,5-a]pyrimidine
De nouveaux dérivés de l'imidazo[1,5-a]pyrimidine ont été synthétisés par cyclisation de la 1H-imidazol-4(5)-amine générée in situ avec des 1,3-dicétones ou des dérivés de malondialdehyde .
Conversion du noyau imidazo[1,5-a]pyrimidine en 3H-imidazo[4,5-b]pyridine
La conversion découverte du noyau imidazo[1,5-a]pyrimidine en 3H-imidazo[4,5-b]pyridine qui se produit uniquement en conditions acides peut être considérée comme une nouvelle version du réarrangement de Dimroth impliquant la rupture de la liaison C–N et la formation de la liaison C–C .
Réduction de l'imidazo[1,5-a]-pyrimidine-3-carboxylate d'éthyle
La réduction de l'imidazo[1,5-a]-pyrimidine-3-carboxylate d'éthyle (3e) à l'aide de H2 sur Pd/C. Il a été montré que l'hydrogénation sélective ne se produit que sur 10 % de Pd/C et conduit à la formation de l'imidazo[1,5-a]pyrimidine-3-carboxylate d'éthyle 1,2-dihydro (26) .
Mécanisme D'action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that Ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate may have similar targets.
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in neuroprotection and anti-inflammation.
Propriétés
IUPAC Name |
ethyl 6-(3-hydroxypropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-3-19-13(18)12-10(5-4-6-17)8-14-11-7-9(2)15-16(11)12/h7-8,17H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFKTIYWWWHJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC2=CC(=NN21)C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


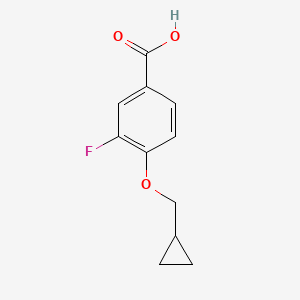

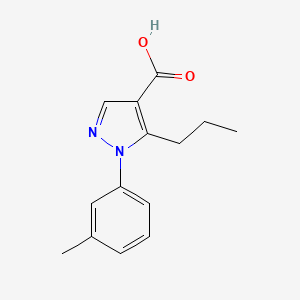
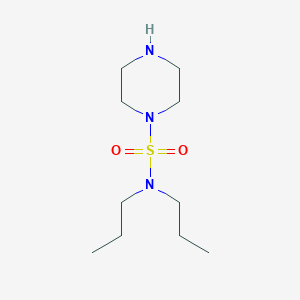
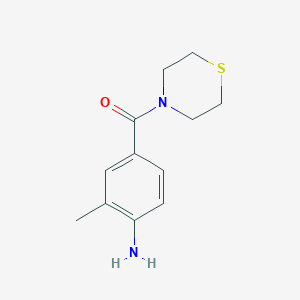
![3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518695.png)
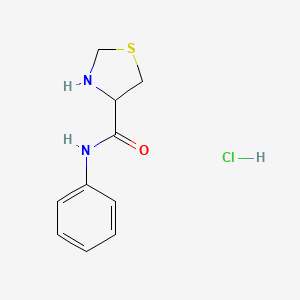
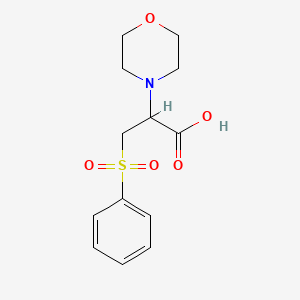
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B1518703.png)
![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B1518704.png)
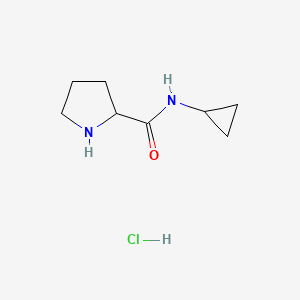
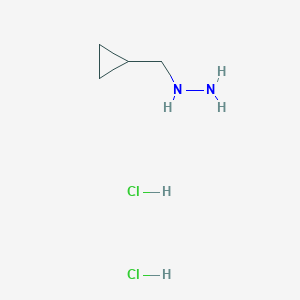
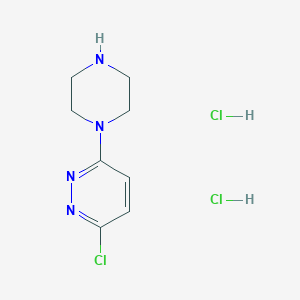
![5-Ethyl-3-[2-oxo-2-(piperazin-1-yl)ethyl]-5-phenylimidazolidine-2,4-dione hydrochloride](/img/structure/B1518710.png)
